A Senior Application Scientist's Guide to Methyl 2,4-difluoro-5-iodobenzoate: Synthesis, Properties, and Applications
A Senior Application Scientist's Guide to Methyl 2,4-difluoro-5-iodobenzoate: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Methyl 2,4-difluoro-5-iodobenzoate (CAS No: 1113050-16-0), a key halogenated building block in modern organic synthesis.[1][2] Its strategic placement of fluorine, iodine, and a methyl ester group on a benzene ring makes it a highly versatile intermediate for constructing complex molecular architectures. This guide delves into the rationale behind its synthesis, its key physicochemical properties, and its significant applications, particularly in the realms of pharmaceutical and materials science.
Strategic Importance in Synthesis
Methyl 2,4-difluoro-5-iodobenzoate is not merely another reagent; it is a carefully designed synthon. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The iodine atom serves as an exceptionally versatile handle for introducing molecular complexity. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational to modern drug discovery.[4][5][6] Finally, the methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for another dimension of synthetic diversification.
Synthesis: A Tale of Regioselectivity
The primary challenge in synthesizing polysubstituted aromatic compounds is achieving the correct regiochemistry. The synthesis of Methyl 2,4-difluoro-5-iodobenzoate is a prime example of leveraging electronic effects to direct incoming substituents. The most common and direct approach is the electrophilic iodination of Methyl 2,4-difluorobenzoate.
Core Synthetic Pathway: Electrophilic Iodination
The synthesis begins with the commercially available Methyl 2,4-difluorobenzoate.[7][8] The two fluorine atoms are ortho-, para-directing but are also deactivating groups. The methyl ester group is a deactivating meta-director. The iodination occurs at the 5-position, which is para to the fluorine at C4 and ortho to the fluorine at C2, and meta to the ester group. This convergence of directing effects makes the C5 position the most electronically favorable site for electrophilic attack.
The diagram below illustrates this key transformation.
Caption: Synthetic pathway for Methyl 2,4-difluoro-5-iodobenzoate.
An alternative, though less direct, route involves the esterification of 2,4-difluoro-5-iodobenzoic acid. This two-step approach first requires the synthesis of the carboxylic acid via a similar iodination of 2,4-difluorobenzoic acid, followed by a standard esterification protocol, such as Fischer esterification using methanol and a strong acid catalyst.[9]
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is critical for its handling, reaction monitoring, and characterization.
| Property | Value | Source |
| CAS Number | 1113050-16-0 | [1] |
| Molecular Formula | C₈H₅F₂IO₂ | [1] |
| Molecular Weight | 298.03 g/mol | [1] |
| Appearance | White to off-white solid/powder | General supplier data |
| Melting Point | Not consistently reported; expected to be a low-melting solid | N/A |
| Boiling Point | Not available; likely high due to molecular weight | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | General chemical properties |
Spectroscopic Interpretation (Predicted)
-
¹H NMR: The spectrum is expected to show three main signals. A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). Two signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two aromatic protons. These protons will appear as complex multiplets (doublet of doublets or triplets) due to coupling with each other and with the adjacent fluorine atoms.[10][11]
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The methyl carbon will appear around 52 ppm, and the carbonyl carbon around 165 ppm. The six aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts and splitting patterns influenced by the attached F and I atoms (showing C-F coupling).
-
IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the ester at ~1720-1740 cm⁻¹, C-F stretches in the 1100-1300 cm⁻¹ region, and C-O stretches around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 298. The isotopic pattern would clearly indicate the presence of one iodine atom.
Core Applications in Advanced Synthesis
The true value of Methyl 2,4-difluoro-5-iodobenzoate is realized in its application as a versatile intermediate. Its trifunctional nature allows for selective and sequential reactions, making it a powerful tool for building complex molecules.
A. Pharmaceutical and Agrochemical Intermediate
This compound is a cornerstone for synthesizing biologically active molecules. The iodo group is readily displaced in cross-coupling reactions to form new C-C or C-N bonds, a fundamental step in drug development.[4][5][12] For instance, it can be used as a precursor for novel anticancer and antiviral agents where the difluorophenyl moiety is a key pharmacophore.[13]
The following workflow demonstrates its use in a Suzuki coupling reaction, a widely used method to form biaryl structures common in pharmaceuticals.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
B. Materials Science
In materials science, precise molecular architecture dictates function. Methyl 2,4-difluoro-5-iodobenzoate serves as a building block for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][14] The specific halogen substitution pattern is critical for tuning the electronic properties, stability, and solid-state packing of these advanced materials.[14]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and performed with appropriate safety precautions by qualified personnel.
Protocol 1: Synthesis of Methyl 2,4-difluoro-5-iodobenzoate
This protocol is based on the electrophilic iodination of Methyl 2,4-difluorobenzoate.
-
Reaction Setup: To a stirred solution of Methyl 2,4-difluorobenzoate (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~20 volumes). A precipitate should form.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine dissipates.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure Methyl 2,4-difluoro-5-iodobenzoate.
Protocol 2: Suzuki Coupling with Phenylboronic Acid
This protocol demonstrates a typical application of the title compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine Methyl 2,4-difluoro-5-iodobenzoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As with all halogenated organic compounds, proper safety protocols must be followed.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors.[17][18] Keep away from heat and open flames.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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PubMed. (2004). (2S)-2-[1-(2,4-Difluoro-5-iodophenyl)-2-deoxy-beta-D-ribofuranos-5-yloxy]-8-methyl-4H-1,3,2-benzodioxaphosphole 2-oxide. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from Grokipedia website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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